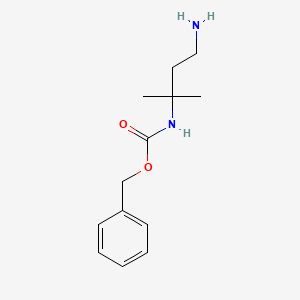

3-N-CBZ-3-methylbutane-1,3-diamine

Description

Properties

IUPAC Name |

benzyl N-(4-amino-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEVAEKOKKALIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662665 | |

| Record name | Benzyl (4-amino-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131622-26-8 | |

| Record name | Benzyl (4-amino-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 N Cbz 3 Methylbutane 1,3 Diamine

Retrosynthetic Analysis and Key Disconnections for the 3-N-CBZ-3-methylbutane-1,3-diamine Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-N-CBZ-3-methylbutane-1,3-diamine, the analysis begins with the disconnection of the carbobenzyloxy (Cbz) protecting group, a standard step in peptide and amine synthesis. This reveals the parent compound, 3-methylbutane-1,3-diamine (B174083). amazonaws.comresearchgate.net

The primary disconnections for the 3-methylbutane-1,3-diamine backbone involve the carbon-nitrogen (C-N) bonds and the carbon-carbon (C-C) framework.

Key Retrosynthetic Disconnections:

C-N Bond Disconnections: This is the most intuitive approach. Disconnecting both C-N bonds suggests precursors like a 1,3-dihalide (e.g., 1,3-dibromo-3-methylbutane) and an ammonia (B1221849) equivalent. However, controlling selectivity in such reactions can be challenging. A more controlled approach involves a stepwise introduction of the nitrogen functionalities.

C-C Bond Disconnections: A powerful strategy involves breaking the C2-C3 bond. This leads to synthons that can be formed via a nitro-aldol (Henry) reaction. For instance, this disconnection suggests 2-nitropropane (B154153) and a suitable two-carbon imine or aldehyde precursor.

Functional Group Interconversion (FGI): An alternative strategy relies on the interconversion of functional groups. The 1,3-diamine can be envisioned as arising from the reduction of a corresponding nitro-amino compound, a dinitrile, or an amino-nitrile. For example, a key precursor could be 4-amino-4-methyl-2-pentanone oxime, which upon reduction would yield the target diamine.

A plausible retrosynthetic pathway is illustrated below, highlighting the key bond cleavages that inform the synthetic strategy. This type of analysis is crucial for designing efficient and logical synthetic routes. amazonaws.comresearchgate.net

Direct Synthetic Approaches to 3-N-CBZ-3-methylbutane-1,3-diamine

Direct synthetic approaches to 3-N-CBZ-3-methylbutane-1,3-diamine require the initial synthesis of the diamine core, followed by the selective protection of one of the amino groups.

Amine Functionalization Strategies

The construction of the 1,3-diamine framework is the cornerstone of the synthesis. Several methods are available for the formation of 1,3-diamines, many of which can be adapted for 3-methylbutane-1,3-diamine. rsc.org One common strategy involves the reductive amination of β-amino ketones or the reduction of β-nitro ketones followed by amination.

Another viable route starts from a β-hydroxy ketone, which can be converted to an amino alcohol and subsequently to the diamine. The synthesis of 1,3-diamines often leverages bifunctional starting materials where the two nitrogen atoms are introduced in a controlled manner. nih.gov For instance, the ring-opening of specific aziridines can lead to 1,3-diamines with high regioselectivity. nih.gov

Installation and Selective Manipulation of the N-Cbz Protecting Group

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis. organic-chemistry.org The installation is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the HCl byproduct.

A significant challenge in the synthesis of 3-N-CBZ-3-methylbutane-1,3-diamine is the regioselective protection of one amino group over the other. The two primary amino groups in 3-methylbutane-1,3-diamine exhibit different steric environments: one is attached to a primary carbon (C1) and the other to a tertiary carbon (C3). This difference can be exploited to achieve selective mono-protection. Typically, the less sterically hindered primary amine at the C1 position would be expected to react faster. By carefully controlling reaction conditions, such as using a stoichiometric amount of the protecting agent at low temperatures, it is possible to favor the formation of the desired N1-protected isomer. However, to obtain the specified 3-N-CBZ isomer, protection strategies may involve thermodynamic control or a protection-deprotection sequence on the more reactive amine.

General procedures for the selective N-protection of diamines often rely on such steric and electronic differentiation. organic-chemistry.org

Regio- and Chemoselective Bond Formation during Diamine Construction

The synthesis of unsymmetrical diamines like 3-methylbutane-1,3-diamine requires high control over regio- and chemoselectivity. For instance, a synthetic route starting from an α,β-unsaturated ketone, such as mesityl oxide, would involve two separate nitrogen introduction steps. A Michael addition of an amine or ammonia equivalent would form a β-amino ketone. The subsequent reductive amination of the ketone must proceed without affecting the existing amine. The choice of reducing agent and reaction conditions is critical to prevent side reactions and ensure the desired 1,3-diamine structure is formed.

Chemoselective bond activation is a key principle in modern organic synthesis. nih.govrsc.orgnih.gov In the context of diamine synthesis, this means that the reagents used must selectively form the desired C-N bonds without reacting with other functional groups that may be present in the molecule.

Stereoselective Synthesis of Enantiopure 3-N-CBZ-3-methylbutane-1,3-diamine

The synthesis of an enantiomerically pure version of 3-N-CBZ-3-methylbutane-1,3-diamine requires an asymmetric approach to establish the chiral center at the C3 position.

Application of Chiral Auxiliaries in Diastereoselective Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. nih.govthieme-connect.com This is a powerful and widely used strategy in asymmetric synthesis. ethz.ch

For the synthesis of enantiopure 3-methylbutane-1,3-diamine, a chiral auxiliary could be attached to a suitable prochiral precursor. For example, an α,β-unsaturated ester or amide bearing a chiral auxiliary could undergo a conjugate addition of a methyl group (using an organocuprate reagent) or an amine equivalent. The steric bulk of the auxiliary would shield one face of the molecule, leading to the preferential formation of one diastereomer.

Several well-established chiral auxiliaries could be employed for this purpose, including Evans' oxazolidinones or SAMP/RAMP hydrazones. wikipedia.orgnih.gov After the diastereoselective addition, the resulting product would have the desired stereochemistry at the C3 position. Subsequent functional group manipulations, including removal of the chiral auxiliary and conversion of other functionalities to the amino groups, would yield the enantiopure 1,3-diamine. This diamine can then be selectively protected with the Cbz group as described previously. The development of such diastereoselective routes is a cornerstone of modern pharmaceutical and fine chemical synthesis. scispace.comacs.org

Asymmetric Catalysis for Enantioselective Formation of 1,3-Diamines

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral compounds by creating the desired stereocenter during the reaction sequence. Several catalytic strategies have been developed for the asymmetric synthesis of 1,3-diamines, which are applicable to the formation of the C3 quaternary stereocenter in 3-N-CBZ-3-methylbutane-1,3-diamine.

Diastereoselective Reduction of Chiral Auxiliaries

A powerful and widely used method involves the diastereoselective reduction of ketimines derived from a chiral auxiliary. acs.orgacs.org The N-tert-butanesulfinyl group (Ellman's auxiliary) is particularly effective in this role. rtu.lvnih.gov The synthesis would begin with a suitable ketone precursor, which is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-sulfinylketimine. The chiral auxiliary then directs the stereochemical outcome of the subsequent reduction of the C=N bond, establishing the chiral center with high diastereoselectivity. acs.orgnih.gov The choice of reducing agent and reaction conditions is critical for maximizing selectivity. rtu.lv Following the reduction, the sulfinyl auxiliary can be readily cleaved under acidic conditions, such as with HCl in dioxane, to reveal the free amine without causing racemization at the newly formed stereocenter. acs.org

Relay Catalysis

Relay catalysis, combining multiple catalytic cycles in a single pot, has emerged as an elegant strategy for complex molecule synthesis. A notable example is the use of a relay system involving pyrrolidine (B122466) and palladium catalysis for the asymmetric three-component synthesis of 1,3-diamines bearing quaternary stereocenters. acs.org This approach assembles the diamine from simpler starting materials like 1,3-dienes, sulfuric diamide, and aldehydes, offering high atom economy and operational simplicity. acs.org This method could be adapted to construct the backbone of 3-N-CBZ-3-methylbutane-1,3-diamine with the desired stereochemistry at the C3 position.

Asymmetric Mannich Reactions

The Mannich reaction is a cornerstone of C-C bond formation and has been adapted for the asymmetric synthesis of 1,3-diamines. nii.ac.jpacs.org One approach utilizes a Mannich-type reaction between an N-sulfinyl imine and Eschenmoser's salt, where the N-sulfinyl group acts as a chiral auxiliary to induce diastereoselectivity. rtu.lv The resulting intermediate is reduced in situ to yield the protected 1,3-diamine. rtu.lv Alternatively, specifically designed chiral organocatalysts derived from 1,3-diamines can be employed. nii.ac.jpacs.org These catalysts, often used in conjunction with an acid co-catalyst, activate ketones to form enamine intermediates that react enantioselectively with imines, providing access to chiral Mannich products with high enantioselectivity. nii.ac.jpacs.org

| Method | Catalyst/Auxiliary System | Key Features | Typical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | N-tert-Butanesulfinyl Auxiliary | Stereodirecting reduction of ketimines; auxiliary is cleavable. | High diastereoselectivity (d.r. up to >99:1). | acs.org, acs.org, nih.gov |

| Relay Catalysis | Pyrrolidine / Palladium Catalyst | One-pot, three-component reaction; builds quaternary stereocenters. | Good yields and moderate to good enantioselectivity. | acs.org |

| Asymmetric Mannich Reaction | 1,3-Diamine-derived Organocatalyst + Acid | Cooperative catalysis between primary and tertiary amines in the catalyst. | High yields and enantioselectivities (up to >99% ee). | nii.ac.jp, acs.org |

| Mannich-type Reaction | N-Sulfinyl Imine + Eschenmoser's Salt | In situ formation and reduction of the Mannich adduct. | Good yields and high diastereomeric ratios (up to 23:1). | rtu.lv |

Diastereomer Resolution and Chiral Separation Techniques

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of 3-N-CBZ-3-methylbutane-1,3-diamine, resolution is required to isolate the desired enantiomer. Resolution techniques separate enantiomers by temporarily converting them into diastereomers, which have different physical properties. libretexts.orglibretexts.org

Diastereomeric Salt Crystallization

The most established method for resolving amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This process involves reacting the racemic diamine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Common resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. libretexts.orgwikipedia.org The reaction yields a pair of diastereomeric salts (e.g., (R)-diamine-(+)-acid and (S)-diamine-(+)-acid), which possess different solubilities. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is neutralized and removed, liberating the enantiomerically pure diamine. libretexts.org While effective, this method's success is dependent on finding a suitable resolving agent and crystallization conditions, which can be unpredictable. wikipedia.org

Chromatographic Separation

Chromatography offers a powerful and versatile alternative for chiral separation. nih.govrsc.org Two primary strategies are employed:

Separation of Diastereomeric Derivatives: The racemic diamine is first derivatized by reacting it with a chiral derivatizing agent, such as (−)-camphorsultam or Mosher's acid derivatives, to form a mixture of covalent diastereomers. mdpi.com These diastereomers can then be separated using standard achiral chromatography techniques, like HPLC on a silica (B1680970) gel column, due to their different interactions with the stationary phase. mdpi.com After separation, the chiral auxiliary is chemically cleaved to yield the pure enantiomers. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): This technique allows for the direct separation of enantiomers without prior derivatization into diastereomers. The separation is achieved on a chiral stationary phase (CSP). rsc.orgacs.org The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different affinities and, consequently, different retention times. acs.org For detection purposes, especially with UV-Vis detectors, the diamine may first be derivatized with a chromophore, such as a toluoyl group. acs.org

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of salts with different solubilities using a chiral resolving agent. | Cost-effective for large-scale separation; well-established technology. | Requires screening of resolving agents and conditions; can be labor-intensive; maximum 50% yield for the desired enantiomer without a recycling process. | libretexts.org, wikipedia.org, psu.edu |

| Chromatography of Diastereomers | Covalent derivatization with a chiral auxiliary followed by separation on achiral media. | Predictable separation on standard columns (e.g., silica); applicable to many functional groups. | Requires additional reaction and cleavage steps, which can lower overall yield. | mdpi.com |

| Chiral HPLC (CSP) | Direct separation of enantiomers on a chiral stationary phase. | Fast, highly efficient, and analytical; can be scaled to preparative separation. | High cost of chiral columns; limited loading capacity for preparative scale. | nih.gov, acs.org, rsc.org |

Convergent and Divergent Synthetic Strategies

Convergent Synthesis

For 3-N-CBZ-3-methylbutane-1,3-diamine, a convergent strategy could involve the coupling of two main building blocks:

Fragment A: A C2 unit containing the future primary amine, for example, a protected 2-aminoethyl halide or a related electrophile.

Fragment B: A C4 unit containing the pre-formed chiral quaternary center, such as a nucleophilic organometallic reagent derived from a protected chiral 2-amino-2-methylpropyl derivative.

The late-stage coupling of these two fragments, followed by final deprotection steps, would complete the synthesis. Multicomponent reactions, such as the relay catalysis method mentioned previously, are inherently convergent, constructing the molecular backbone from three or more simple precursors in a single operation. acs.org

Divergent Synthesis

A divergent synthesis begins with a common core intermediate which is then elaborated through different reaction pathways to produce a library of structurally related compounds. This strategy is particularly valuable for medicinal chemistry and the exploration of structure-activity relationships.

A divergent approach to 3-N-CBZ-3-methylbutane-1,3-diamine could start from a key chiral intermediate, such as an enantiopure β-aminoketone or a protected 3-amino-3-methylbutanal. This central precursor could then be subjected to various transformations:

Reductive amination with ammonia would yield the primary amine at C1.

Alternatively, using different primary or secondary amines in the reductive amination step would generate a range of N-substituted analogues.

The protecting group on the C3 amine could be swapped for other groups to explore the impact of this moiety.

This strategy allows for the efficient production of the target compound alongside a host of related derivatives from a single, stereochemically defined intermediate.

Stereochemical Profile and Conformational Dynamics of 3 N Cbz 3 Methylbutane 1,3 Diamine

Analysis of Stereogenic Centers and Potential for Enantiomerism

The molecular structure of 3-N-CBZ-3-methylbutane-1,3-diamine features a single stereogenic center, which gives rise to the potential for enantiomerism.

Identification of the Stereogenic Center:

The stereogenic center in 3-N-CBZ-3-methylbutane-1,3-diamine is the carbon atom at the 3-position of the butane (B89635) chain (C3). This carbon atom is bonded to four different substituents:

A methyl group (-CH3)

An aminomethyl group (-CH2NH2)

A Cbz-protected amino group (-NH-Cbz)

An ethyl group that is part of the main butane chain, which is further substituted.

Due to the presence of this chiral center, the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-3-N-CBZ-3-methylbutane-1,3-diamine and (S)-3-N-CBZ-3-methylbutane-1,3-diamine.

Enantiomeric Properties:

The enantiomers of 3-N-CBZ-3-methylbutane-1,3-diamine possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities. Their primary distinguishing characteristic is their opposite interaction with plane-polarized light, with one enantiomer rotating the light clockwise (dextrorotatory, (+)) and the other counterclockwise (levorotatory, (-)). The specific rotation is a characteristic physical constant for each enantiomer.

The biological activity of these enantiomers can also differ significantly, as they may interact differently with chiral biological receptors and enzymes. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications and is typically achieved through chiral resolution of a racemic mixture or by asymmetric synthesis. Chiral 1,3-diamines are valuable building blocks in the synthesis of various biologically active compounds, including ligands for asymmetric catalysis nih.govrsc.org.

| Property | Description |

| Stereogenic Center | C3 of the methylbutane chain |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomers | (R)-3-N-CBZ-3-methylbutane-1,3-diamine and (S)-3-N-CBZ-3-methylbutane-1,3-diamine |

| Key Chiral Feature | Tetrahedral carbon with four different substituents |

Diastereomeric Relationships and Conformational Isomerism

When an additional chiral center is introduced into the molecule, or when it interacts with another chiral molecule, diastereomeric relationships can arise. Furthermore, the flexibility of the single bonds in 3-N-CBZ-3-methylbutane-1,3-diamine allows for the existence of various conformational isomers.

Diastereomeric Relationships:

Diastereomers are stereoisomers that are not mirror images of each other. For 3-N-CBZ-3-methylbutane-1,3-diamine, diastereomers can be formed in several ways:

Derivatization with a Chiral Reagent: If the primary amino group reacts with a chiral resolving agent, two diastereomers will be formed. These diastereomers will have different physical properties (e.g., solubility, melting point), which can be exploited for their separation via techniques like fractional crystallization or chromatography.

Presence of a Second Chiral Center: If the molecule were to be modified to include a second stereocenter, four stereoisomers would be possible: two pairs of enantiomers, with the relationship between non-enantiomeric pairs being diastereomeric.

The study of diastereomeric interactions is fundamental in processes like chiral resolution and in understanding the stereoselectivity of reactions involving this diamine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, as they will typically exhibit different chemical shifts and coupling constants nih.govnih.gov.

Conformational Isomerism:

The most significant conformational flexibility exists around the C2-C3 and C3-C4 bonds. The different spatial arrangements of the substituents, particularly the bulky Cbz-protected amino group and the primary amino group, can lead to steric hindrance, which destabilizes certain conformations. The molecule will preferentially adopt conformations that minimize these steric clashes. Computational modeling and NMR techniques, such as Nuclear Overhauser Effect (NOE) studies, can provide insights into the preferred conformations in solution nih.gov.

| Aspect | Description |

| Key Rotatable Bonds | C2-C3, C3-C4, C-N bonds |

| Major Conformational Influences | Steric hindrance between the N-Cbz group, methyl group, and aminomethyl group. |

| Resulting Isomers | Various staggered and eclipsed conformations (rotamers). |

| Analytical Techniques | NMR Spectroscopy (e.g., NOESY/EXSY), Computational Modeling. nih.gov |

Influence of the N-Cbz Group on Molecular Conformation and Stereoselectivity

The N-benzyloxycarbonyl (Cbz) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. nih.gov Its presence in 3-N-CBZ-3-methylbutane-1,3-diamine has a profound impact on the molecule's conformational preferences and its behavior in stereoselective reactions.

Conformational Rigidity:

Influence on Stereoselectivity:

The steric and electronic properties of the N-Cbz group play a critical role in directing the outcome of stereoselective reactions. In reactions where 3-N-CBZ-3-methylbutane-1,3-diamine acts as a chiral ligand or a substrate in an asymmetric transformation, the Cbz group can:

Block a Face of the Molecule: The bulky Cbz group can effectively shield one face of the molecule from the approach of a reagent, leading to preferential attack from the less hindered face. This is a common strategy for achieving high diastereoselectivity in synthesis.

Participate in Non-covalent Interactions: The aromatic ring and the carbonyl group of the Cbz moiety can engage in non-covalent interactions, such as π-stacking or hydrogen bonding, with other reactants or catalysts. These interactions can help to stabilize a particular transition state, thereby favoring the formation of one stereoisomer over another.

The ability of the Cbz group to influence conformation and direct stereoselectivity makes 3-N-CBZ-3-methylbutane-1,3-diamine a potentially valuable tool in asymmetric synthesis. The precise nature of this influence can be investigated through detailed mechanistic studies and computational analysis.

Structure Activity Relationship Studies and Derivatization of 3 N Cbz 3 Methylbutane 1,3 Diamine

Systematic Modification of the Alkyl Chain and Amine Substitution

Research in analogous diamine systems has demonstrated that alterations to the carbon backbone, such as changes in length or the introduction of branching, can have profound effects. For instance, studies on related catalysts show that modifying the distance between the two amine functionalities can alter the catalytic activity and selectivity of the resulting metal complexes.

Furthermore, substitution on the nitrogen atoms is a key strategy for derivatization. The introduction of various alkyl or aryl groups can modulate the nucleophilicity and basicity of the amines, thereby influencing their coordination properties and catalytic behavior. While specific data on the systematic modification of 3-N-CBZ-3-methylbutane-1,3-diamine is not extensively available in public literature, the principles derived from similar diamine structures provide a foundational understanding of the potential outcomes of such modifications.

Table 1: Hypothetical Modifications of 3-N-CBZ-3-methylbutane-1,3-diamine and Their Potential Effects

| Modification | Potential Effect on Properties |

| Lengthening the butane (B89635) chain | Increased flexibility, potential change in chelation angle |

| Branching of the butane chain | Increased steric hindrance, potential for enhanced enantioselectivity in catalysis |

| Substitution on the primary amine | Altered nucleophilicity and basicity, potential for new ligand-metal interactions |

| Replacement of the methyl group | Fine-tuning of steric and electronic properties around the tertiary amine |

It is important to note that these are anticipated effects based on general chemical principles and studies of related compounds. Detailed experimental research is necessary to fully elucidate the specific structure-activity relationships for this particular molecule.

Impact of Different Protecting Groups on Reactivity and Selectivity

The carboxybenzyl (Cbz or Z) group in 3-N-CBZ-3-methylbutane-1,3-diamine serves as a crucial protecting group for the amine functionality. The choice of protecting group is paramount in multi-step syntheses involving diamines, as it dictates the reactivity and selectivity of subsequent transformations. The Cbz group, known for its stability under a range of conditions and its susceptibility to removal by hydrogenolysis, is a common choice.

However, the use of other protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), can offer distinct advantages in terms of their cleavage conditions, providing chemists with orthogonal protection strategies. This allows for the selective deprotection and functionalization of one amine group in the presence of another. For example, a molecule protected with both Cbz and Boc groups can have the Boc group removed under acidic conditions while the Cbz group remains intact, enabling regioselective modification of the newly freed amine.

The nature of the protecting group can also influence the reactivity of the molecule. The steric bulk and electronic effects of the protecting group can affect the accessibility and nucleophilicity of the protected amine and other nearby functional groups. For instance, the bulky Boc group might hinder reactions at adjacent sites more than the less sterically demanding Cbz group.

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

| Carboxybenzyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base, removable under neutral conditions. |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Stable to base and hydrogenolysis, provides good steric bulk. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Base-labile, useful in orthogonal protection schemes with acid- and hydrogenolysis-labile groups. |

The strategic selection and application of these protecting groups are essential for achieving high yields and selectivities in the synthesis of complex molecules derived from 3-N-CBZ-3-methylbutane-1,3-diamine.

Tethering and Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and reuse, and the potential for use in continuous flow systems. Immobilizing catalysts derived from 3-N-CBZ-3-methylbutane-1,3-diamine onto solid supports is a key strategy to achieve this.

Various tethering strategies can be employed to anchor the diamine or its metal complexes to a solid support. These methods often involve modifying the diamine ligand with a functional group that can form a covalent bond with the support material. Common supports include silica (B1680970), alumina, polymers, and carbon-based materials. csic.es

One approach involves functionalizing the diamine with a linker that can react with the surface of the support. For example, an organosilane-functionalized diamine can be grafted onto a silica surface. Another method is to incorporate the diamine into a polymer backbone during polymerization.

The choice of tethering strategy and support material can significantly impact the performance of the resulting heterogeneous catalyst. The length and flexibility of the linker can influence the mobility and accessibility of the catalytic active sites. The properties of the support, such as its surface area and porosity, can also affect catalyst loading, activity, and stability. While specific examples of immobilized catalysts based on 3-N-CBZ-3-methylbutane-1,3-diamine are not widely reported, the general principles of catalyst immobilization provide a framework for developing such systems. researchgate.netnih.gov Research on similar rhodium diamine complexes has shown successful immobilization on structured carbon supports, leading to catalysts that are more active than their homogeneous counterparts and stable against leaching. csic.es

Table 3: Common Strategies for Catalyst Immobilization

| Immobilization Method | Description | Advantages |

| Covalent Bonding | Formation of a strong chemical bond between the ligand and the support. | High stability, minimizes leaching. |

| Ionic Bonding | Electrostatic interaction between a charged ligand and a charged support. | Can be a simple method of attachment. |

| Encapsulation | Physical entrapment of the catalyst within the pores of the support material. | Protects the catalyst, can enhance selectivity. |

| Polymerization | Incorporation of the ligand as a monomer into a polymer chain. | High catalyst loading, well-defined catalyst environment. |

The development of robust and efficient heterogeneous catalysts from 3-N-CBZ-3-methylbutane-1,3-diamine holds promise for various synthetic applications, contributing to more sustainable and cost-effective chemical processes.

Mechanistic Investigations of Reactions Catalyzed or Mediated by 3 N Cbz 3 Methylbutane 1,3 Diamine

Elucidation of Reaction Pathways and Catalytic Cycles

No information available.

Transition State Modeling and Characterization

No information available.

Kinetic and Thermodynamic Parameters of Stereoselective Processes

No information available.

Advanced Analytical and Spectroscopic Characterization for Academic Research

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. researchgate.net For a molecule such as 3-N-CBZ-3-methylbutane-1,3-diamine, with a chiral center and considerable conformational flexibility, advanced NMR techniques are employed to move beyond simple constitutional analysis to a detailed understanding of its stereochemistry and preferred solution-state conformation.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary overview of the molecular framework. researchgate.net The ¹H NMR spectrum would reveal the number of different proton environments and their multiplicities (splitting patterns), while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments are critical for definitive assignments and stereochemical analysis:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton connectivity through the butane (B89635) backbone of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the connectivity around quaternary carbons (like C3 in the diamine) and across the carbamate (B1207046) (CBZ) group, linking the benzyl (B1604629) protons to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a powerful technique for determining stereochemistry and conformational preferences. mdpi.org It detects protons that are close in space, regardless of whether they are connected through bonds. For 3-N-CBZ-3-methylbutane-1,3-diamine, NOE signals between specific protons can help establish their relative orientation, providing insights into the rotational conformation around the C-C and C-N bonds. mdpi.org For instance, observing an NOE between the methyl protons and protons on the butane backbone can help define the spatial arrangement around the chiral center. mdpi.orgresearchgate.net

Conformational analysis involves studying the molecule's different spatial arrangements (conformers) and their relative energies. researchgate.net NMR data, particularly coupling constants and NOEs, can be compared with computational models (e.g., using Density Functional Theory, DFT) to determine the most stable conformer(s) in solution. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-N-CBZ-3-methylbutane-1,3-diamine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| 1 | ~2.8 - 3.0 | ~40.0 | C2, C3 |

| 2 | ~1.6 - 1.8 | ~35.0 | C1, C3, C4 |

| 3 | - | ~55.0 | - |

| 4 (CH₃) | ~1.3 | ~25.0 | C2, C3 |

| 5 (NH₂) | ~1.5 (broad) | - | - |

| 6 (NH) | ~5.0 (broad) | - | C=O |

| 7 (C=O) | - | ~156.0 | - |

| 8 (CH₂) | ~5.1 | ~67.0 | C=O, Aromatic C |

| 9 (Aromatic) | ~7.3 - 7.4 | ~128.0 - 136.0 | CH₂ |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides information about the molecule's structure in solution, single-crystal X-ray crystallography offers the most definitive and precise picture of its structure in the solid state. researchgate.net This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis yields a detailed three-dimensional map of electron density, from which the positions of all atoms (except sometimes hydrogen) can be determined with high precision.

For 3-N-CBZ-3-methylbutane-1,3-diamine, a successful X-ray structure determination would provide:

Unambiguous Confirmation of Connectivity: It verifies the bonding arrangement predicted by other spectroscopic methods. nih.gov

Precise Bond Lengths and Angles: It provides accurate measurements of all interatomic distances and angles within the molecule. nih.gov

Solid-State Conformation: It reveals the exact conformation the molecule adopts in the crystal lattice, including torsion angles. mdpi.com

Absolute Configuration: For chiral molecules crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the stereocenter without ambiguity. rsc.org This is often considered the "gold standard" for assigning absolute stereochemistry. rsc.org

The process involves growing a suitable single crystal, collecting diffraction data, solving the structure, and refining the model. nih.gov The results are typically presented in a standardized format, including key crystallographic parameters.

Table 2: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Description | Typical Value |

| Empirical formula | The elemental composition of the crystal. | C₁₃H₂₀N₂O₂ |

| Formula weight | The mass of the empirical formula unit. | 236.31 |

| Crystal system | The classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space group | The symmetry group of the crystal. | e.g., P2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | Varies |

| α, β, γ (°) | The angles of the unit cell axes. | Varies |

| Volume (ų) | The volume of the unit cell. | Varies |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Density (calculated) | The calculated density of the crystal. | e.g., 1.25 Mg/m³ |

| Flack parameter | A parameter used to determine absolute configuration. | Value close to 0 for correct assignment |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since 3-N-CBZ-3-methylbutane-1,3-diamine is a chiral compound, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). Enantiomeric excess is a measure of the predominance of one enantiomer over the other. Chiral chromatography, available in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) formats, is the primary technique for this purpose. gcms.cz

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP). sigmaaldrich.com A CSP is a solid support that has been modified with a chiral molecule. When a racemic or scalemic mixture of the analyte is passed through the column, the two enantiomers form transient diastereomeric complexes with the chiral stationary phase. Because these diastereomeric complexes have different stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, leading to their separation. mdpi.com

The choice between HPLC and GC depends on the analyte's volatility and thermal stability. For 3-N-CBZ-3-methylbutane-1,3-diamine, which is a relatively non-volatile compound, chiral HPLC is generally the more suitable method. nih.gov

Chiral HPLC: A solution of the compound is injected into the HPLC system equipped with a chiral column. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. gcms.czsigmaaldrich.com The two enantiomers will elute at different retention times (tR), and the area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present. The enantiomeric excess can then be calculated from these peak areas. rsc.org

Chiral GC: If the compound or a suitable derivative is sufficiently volatile and thermally stable, chiral GC can be used. This often requires derivatization of the amine groups to improve volatility. nih.gov

The determination of enantiomeric excess is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. nih.gov

Table 3: Example of Chiral HPLC Data for Enantiomeric Excess (ee) Determination

| Enantiomer | Retention Time (tR, min) | Peak Area | % Area |

| (R)-enantiomer | 10.2 | 97500 | 97.5% |

| (S)-enantiomer | 12.5 | 2500 | 2.5% |

| Enantiomeric Excess (ee) | - | - | 95.0% |

Calculation: ee (%) = |(% Area 1 - % Area 2) / (% Area 1 + % Area 2)| x 100

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a synthesized compound and to gain structural information through fragmentation analysis. In the context of synthesizing 3-N-CBZ-3-methylbutane-1,3-diamine, MS is also an invaluable tool for reaction monitoring.

Product Identification: After synthesis and purification, a sample is analyzed by MS. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. The measured m/z value for this ion should correspond to the calculated molecular weight of the compound plus the mass of a proton, providing strong evidence of its identity. For 3-N-CBZ-3-methylbutane-1,3-diamine (C₁₃H₂₀N₂O₂), the expected monoisotopic mass is approximately 236.15 Da, so the [M+H]⁺ ion would appear at m/z ≈ 237.16. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy (to within a few parts per million), which allows for the unambiguous determination of the elemental formula. rsc.org

Reaction Monitoring: The progress of a chemical reaction can be monitored over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Small aliquots are taken from the reaction mixture at different time points, diluted, and injected into the LC-MS system. By tracking the disappearance of starting material ions and the appearance of the product ion (m/z ≈ 237.16), the reaction's progression towards completion can be followed in near real-time. This allows for optimization of reaction conditions such as temperature and time. This method can also identify the formation of any intermediates or side-products.

Advanced MS techniques like tandem mass spectrometry (MS/MS) can provide further structural confirmation. In an MS/MS experiment, the parent ion of interest (e.g., m/z 237.16) is selected, fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint for the molecule. Moreover, targeted and quantitative methods like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) can be developed for highly sensitive and specific detection of the target compound in complex mixtures. nih.govnih.gov

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Description | Calculated m/z | Observed m/z |

| [M+H]⁺ | Protonated molecule | 237.1598 | 237.1601 |

| [M+Na]⁺ | Sodium adduct | 259.1417 | 259.1420 |

Computational Chemistry and Molecular Modeling Studies of 3 N Cbz 3 Methylbutane 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. For 3-N-CBZ-3-methylbutane-1,3-diamine, DFT studies can be employed to determine key electronic properties and reactivity descriptors. These calculations involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and then computing various electronic parameters.

Theoretical studies on similar molecules, such as benzyl (B1604629) carbamates and other amines, have demonstrated the utility of methods like B3LYP with basis sets like 6-311++G(2df,2pd) for accurate predictions. nih.govresearchgate.netorientjchem.org Such calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. orientjchem.org

Interactive Data Table: Predicted Reactivity Descriptors for 3-N-CBZ-3-methylbutane-1,3-diamine

The following table presents hypothetical reactivity descriptors for 3-N-CBZ-3-methylbutane-1,3-diamine, calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. These values are illustrative and based on typical ranges observed for similar organic molecules.

| Descriptor | Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | 1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 2.65 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 | eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 0.92 | eV | Susceptibility to nucleophilic attack |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations for Ligand-Substrate/Catalyst Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as 3-N-CBZ-3-methylbutane-1,3-diamine, and a larger molecule like a protein or a catalyst. These methods are crucial for understanding binding mechanisms, predicting binding affinities, and elucidating the dynamic behavior of the complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. chula.ac.th For 3-N-CBZ-3-methylbutane-1,3-diamine, docking studies could be used to investigate its potential binding modes within the active site of an enzyme or the coordination sphere of a metal catalyst. The process involves generating a multitude of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. The inherent flexibility of the diamine, particularly around its rotatable bonds, makes flexible ligand docking approaches essential for accurate predictions. nih.gov

Interactive Data Table: Hypothetical Docking Results of 3-N-CBZ-3-methylbutane-1,3-diamine with a Putative Catalyst

This table illustrates hypothetical results from a molecular docking study of 3-N-CBZ-3-methylbutane-1,3-diamine with a generic catalyst active site.

| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |

| 1 | -8.2 | Hydrogen bond with catalyst residue A, Pi-cation interaction with catalyst residue B |

| 2 | -7.8 | Hydrogen bond with catalyst residue C, Hydrophobic interactions |

| 3 | -7.5 | Hydrogen bond with catalyst residue A, van der Waals interactions |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of the complex's behavior over time. researchgate.net For 3-N-CBZ-3-methylbutane-1,3-diamine, MD simulations could reveal the stability of the docked poses, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the interaction. These simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Coarse-grained MD simulations could also be employed to study longer timescale events like the process of ligand binding and unbinding. nih.gov

Prediction of Stereoselectivity and Optimization of Reaction Conditions

The synthesis of 3-N-CBZ-3-methylbutane-1,3-diamine can potentially lead to stereoisomers, as the molecule contains a chiral center. Predicting and controlling the stereoselectivity of the reaction is crucial for obtaining the desired isomer. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) approaches, have become increasingly valuable in this regard. nih.govrsc.org

By modeling the transition states of the competing reaction pathways leading to different stereoisomers, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, thus determining the major product. These computational models can account for the influence of various factors on stereoselectivity, including the structure of the reactants, the catalyst, the solvent, and the temperature. rsc.org

For instance, in a hypothetical reductive amination to synthesize 3-N-CBZ-3-methylbutane-1,3-diamine, computational studies could be used to design a chiral catalyst that preferentially stabilizes the transition state leading to the desired enantiomer. By systematically modifying the catalyst structure in silico and calculating the resulting energy barriers, researchers can identify promising candidates for experimental validation, thereby accelerating the optimization of reaction conditions. Machine learning models are also emerging as powerful tools for predicting the stereoselectivity of reactions based on features of the reactants, catalysts, and solvents. researchgate.net

Future Research Directions and Translational Opportunities for 3 N Cbz 3 Methylbutane 1,3 Diamine

Design of Hybrid Catalytic Systems Incorporating the Diamine Motif

The design of novel hybrid catalytic systems represents a significant area for future investigation. Hybrid catalysts, which combine the features of homogeneous and heterogeneous catalysis, offer advantages in terms of recovery and reusability. nih.gov The diamine motif within 3-N-CBZ-3-methylbutane-1,3-diamine could serve as a ligand for metal centers, forming the basis of new catalytic species.

Future research could focus on:

Immobilization on Solid Supports: The free amine, after potential deprotection of the Cbz group, could be anchored to various solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. This would lead to the development of recyclable catalysts for a range of organic transformations.

Bimetallic and Cooperative Catalysis: The two amine functionalities could be used to coordinate different metal centers or to create a cooperative catalytic system where one amine acts as a binding site and the other as a catalytic center. nih.gov

Asymmetric Catalysis: The inherent chirality of the molecule could be exploited in the design of hybrid catalysts for asymmetric reactions, a cornerstone of modern pharmaceutical synthesis.

While the potential is evident, no specific studies detailing the design and application of hybrid catalysts based on 3-N-CBZ-3-methylbutane-1,3-diamine have been reported.

Application in Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of 3-N-CBZ-3-methylbutane-1,3-diamine in sustainable methodologies is a promising yet unexplored research avenue.

Key areas for future exploration include:

Reactions in Water: The development of water-soluble catalysts or reaction systems that utilize water as a solvent is a key goal of green chemistry. rsc.org Future work could investigate the synthesis of water-soluble derivatives of 3-N-CBZ-3-methylbutane-1,3-diamine for use as ligands or organocatalysts in aqueous media. chemrxiv.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processes, including improved safety, efficiency, and scalability. wuxiapptec.comsigmaaldrich.com The mono-protected nature of this diamine makes it an ideal candidate for integration into multi-step flow syntheses, where precise control over reaction conditions is crucial. sigmaaldrich.com

Mechanochemistry: Solvent-free reaction conditions, such as those employed in mechanochemistry (e.g., ball milling), are another important aspect of green chemistry. researchgate.net Investigating the reactivity and utility of 3-N-CBZ-3-methylbutane-1,3-diamine under mechanochemical conditions could lead to more sustainable synthetic routes.

Currently, there is a lack of published research specifically demonstrating the use of 3-N-CBZ-3-methylbutane-1,3-diamine in these green chemistry applications.

Integration into Complex Natural Product and Pharmaceutical Synthesis

Protected diamines are invaluable building blocks in the synthesis of complex, biologically active molecules. pharmainfonepal.com The structural features of 3-N-CBZ-3-methylbutane-1,3-diamine make it a potentially useful synthon for the construction of natural products and pharmaceuticals containing a 1,3-diamine moiety.

Future research could target:

Asymmetric Synthesis of Bioactive Molecules: The chiral nature of the compound could be leveraged to introduce stereocenters with high control, a critical aspect in the synthesis of many pharmaceuticals where only one enantiomer is active.

Scaffold for Library Synthesis: This diamine could serve as a versatile scaffold for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of Enzyme Inhibitors and Receptor Ligands: The 1,3-diamine motif is present in a variety of enzyme inhibitors and receptor ligands. This compound could be a starting point for the synthesis of novel therapeutic agents.

While the potential is high, specific examples of the integration of 3-N-CBZ-3-methylbutane-1,3-diamine into the synthesis of complex natural products or pharmaceuticals are not yet available in the scientific literature.

Exploration in Materials Science and Supramolecular Chemistry

The ability of diamines to participate in hydrogen bonding and coordination chemistry makes them interesting components for the construction of novel materials and supramolecular assemblies. nih.gov This is another area where 3-N-CBZ-3-methylbutane-1,3-diamine could find future applications.

Potential research directions include:

Metal-Organic Frameworks (MOFs): After deprotection, the resulting diamine could be used as an organic linker to construct MOFs with interesting porous structures and properties for applications in gas storage, separation, and catalysis.

Supramolecular Polymers and Gels: The hydrogen bonding capabilities of the diamine could be exploited to form self-assembling supramolecular polymers and gels with tunable properties.

Sensors: The diamine could be incorporated into sensor molecules designed to detect specific metal ions or small molecules through coordination or hydrogen bonding interactions.

The exploration of 3-N-CBZ-3-methylbutane-1,3-diamine in the field of materials science and supramolecular chemistry is still in its infancy, with no significant research published to date.

Q & A

Q. How do researchers quantify the compound’s bioactivity in cellular assays, and what are common pitfalls?

- Methodological Answer :

- Cytotoxicity Assays : MTT or resazurin-based assays in HEK293 or HeLa cells (IC typically 10–100 µM).

- Pitfalls : False positives from CBZ group aggregation; use detergent (e.g., 0.01% Tween-20) to mitigate. Confirm target engagement via siRNA knockdown or competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.